molecular formula C18H19N5O B2531898 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2319635-61-3

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea

Cat. No.: B2531898
CAS No.: 2319635-61-3
M. Wt: 321.384
InChI Key: JKZISUPKXAAHFG-UHFFFAOYSA-N
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Description

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea is a complex organic compound that features a pyrazole ring, a pyridine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative through a coupling reaction, often facilitated by a palladium catalyst.

    Urea formation: The final step involves the reaction of the pyrazole-pyridine intermediate with an isocyanate or a carbamoyl chloride to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea exhibits unique structural features that may confer distinct biological activities or chemical reactivity. Its combination of a pyrazole ring, pyridine ring, and urea moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-3-4-8-15(13)21-18(24)20-12-14-11-17(22-23(14)2)16-9-5-6-10-19-16/h3-11H,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZISUPKXAAHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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